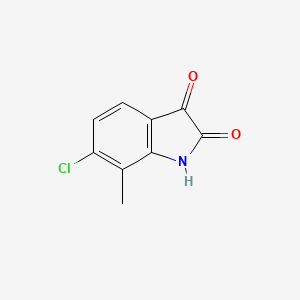

6-chloro-7-methyl-1H-indole-2,3-dione

Description

Chemical Identity and Nomenclature

This compound represents a specialized derivative within the isatin family of heterocyclic compounds. The compound bears the systematic International Union of Pure and Applied Chemistry name this compound, reflecting its structural characteristics as a substituted indole derivative. Alternative nomenclature includes 6-chloro-7-methylisatin and 6-chloro-7-methylindoline-2,3-dione, which emphasize its relationship to the parent isatin structure.

The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 6374-90-9, which provides unambiguous identification within chemical databases. The molecular formula C₉H₆ClNO₂ indicates the presence of nine carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This composition yields a molecular weight of 195.60 grams per mole, distinguishing it from other isatin derivatives through its specific substitution pattern.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1=C(C=CC2=C1NC(=O)C2=O)Cl, which encodes the connectivity and arrangement of atoms within the molecule. The International Chemical Identifier string InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) provides a standardized representation that enables precise identification across different chemical information systems.

The compound exhibits specific physical properties that contribute to its chemical identity. The calculated density of 1.4 ± 0.1 grams per cubic centimeter indicates a relatively dense organic compound. The partition coefficient logarithm value of 2.05 suggests moderate hydrophobicity, indicating limited water solubility but favorable partitioning into lipid environments. The polar surface area of 46.17 square angstroms provides insight into the molecule's potential for intermolecular interactions.

Historical Development in Heterocyclic Chemistry

The historical foundation of this compound traces back to the pioneering work in isatin chemistry initiated in the nineteenth century. Isatin itself was first obtained by Otto Linné Erdman and Auguste Laurent in 1840 as a product from the oxidation of indigo dye using nitric acid and chromic acids. This seminal discovery established the fundamental framework from which subsequent halogenated and alkylated derivatives would emerge.

The recognition of isatin as a versatile heterocyclic scaffold prompted extensive research into its derivatives throughout the twentieth century. Isatin derivatives gained prominence due to their occurrence in natural systems, being found in plants of the genus Isatis, in Couroupita guianensis, and as metabolic derivatives of adrenaline in humans. This natural occurrence combined with synthetic accessibility established isatin chemistry as a significant branch of heterocyclic compound research.

The development of halogenated isatin derivatives, including this compound, emerged from the recognition that halogen substitution could significantly modify the biological and chemical properties of the parent isatin structure. Research has demonstrated that halogen substitutions can substantially influence stability, electronic structure, optical properties, thermochemistry, and reactivity of isatin derivatives. The incorporation of chlorine atoms introduces electronegativity effects that alter the electronic distribution within the molecule, potentially enhancing biological activity through improved binding affinity and metabolic stability.

The synthetic methodologies for producing isatin derivatives have evolved considerably since the original Sandmeyer synthesis. The Sandmeyer methodology, developed as the oldest and most straightforward approach, involves condensation between chloral hydrate and primary arylamines in the presence of hydroxylamine hydrochloride. Alternative synthetic routes include the Stolle procedure, which employs condensation of arylamines with oxalyl chloride followed by Lewis acid-catalyzed cyclization. Modern approaches have expanded to include metal-free syntheses using iodine-dimethyl sulfoxide catalysis and photosensitizer-mediated oxidation reactions.

The historical progression of isatin chemistry has been marked by increasing sophistication in understanding structure-activity relationships. Early research focused primarily on the synthesis and basic characterization of isatin derivatives. Contemporary research has expanded to encompass detailed investigations of electronic transitions, nuclear magnetic resonance chemical shifts, ultraviolet-visible spectroscopy, thermochemistry, and global reactivity parameters. This evolution reflects the maturation of heterocyclic chemistry as a discipline and the development of advanced analytical techniques.

Positional Isomerism in Halogenated Isatin Derivatives

The phenomenon of positional isomerism in halogenated isatin derivatives provides crucial insight into the specific structural characteristics of this compound. Within the isatin framework, chlorine substitution can occur at multiple positions on the benzene ring, each yielding distinct chemical and physical properties. The systematic study of these positional variants reveals the unique attributes conferred by the specific substitution pattern observed in this compound.

Comparative analysis of chlorinated isatin derivatives demonstrates the significance of substitution position. 5-Chloro-1H-indole-2,3-dione, bearing chlorine at the 5-position, exhibits the molecular formula C₈H₄ClNO₂ with a molecular weight of 181.575 grams per mole. This compound serves as an important reference point for understanding how positional changes affect molecular properties. The 5-chloro derivative has been extensively studied and shows different biological activities compared to other positional isomers.

7-Chloroisatin represents another significant positional variant, also possessing the molecular formula C₈H₄ClNO₂ and molecular weight of 181.575 grams per mole. The positioning of chlorine at the 7-position, as opposed to the 5-position, results in distinct electronic effects and potential biological activities. The 7-chloro compound demonstrates how subtle changes in halogen placement can yield compounds with different properties despite identical molecular formulas.

The unique characteristics of this compound emerge from its dual substitution pattern. Unlike the monochlorinated derivatives, this compound incorporates both chlorine substitution at the 6-position and methyl substitution at the 7-position. This combination results in the expanded molecular formula C₉H₆ClNO₂ and increased molecular weight of 195.60 grams per mole. The presence of the methyl group significantly alters the electronic and steric environment compared to simple chlorinated isatins.

| Compound | Position of Chlorine | Additional Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5-Chloroisatin | 5 | None | C₈H₄ClNO₂ | 181.575 |

| 7-Chloroisatin | 7 | None | C₈H₄ClNO₂ | 181.575 |

| This compound | 6 | 7-Methyl | C₉H₆ClNO₂ | 195.60 |

The electronic effects of positional isomerism in halogenated isatin derivatives have been systematically investigated through computational studies. Research has revealed that specific halogen substitutions can significantly influence stability, electronic structure, optical properties, thermochemistry, and reactivity. The positioning of electronegative chlorine atoms creates localized electron-withdrawing effects that modify the overall electronic distribution within the isatin framework.

The 6-chloro-7-methyl substitution pattern creates a unique electronic environment that distinguishes this derivative from other halogenated isatins. The chlorine atom at the 6-position introduces electron-withdrawing effects, while the methyl group at the 7-position provides electron-donating character. This combination creates a distinctive electronic asymmetry that influences both chemical reactivity and potential biological activity. The simultaneous presence of these substituents in adjacent positions results in steric and electronic interactions that are absent in monochlorinated derivatives.

Structural analysis reveals that the 6-chloro-7-methyl substitution pattern affects the planarity and conformational flexibility of the isatin ring system. The methyl group introduces steric bulk that can influence molecular conformation and intermolecular interactions. This structural modification distinguishes this compound from simpler halogenated derivatives and contributes to its unique chemical profile within the family of isatin compounds.

The study of positional isomerism in halogenated isatin derivatives continues to provide valuable insights into structure-property relationships. Understanding how different substitution patterns affect molecular properties enables rational design of isatin derivatives with specific desired characteristics. The case of this compound exemplifies how multiple substitutions can create compounds with properties that differ substantially from their simpler analogs, highlighting the importance of precise structural control in heterocyclic chemistry.

Propriétés

IUPAC Name |

6-chloro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWRUGVSPIELCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403847 | |

| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-90-9 | |

| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis from 2-Hydroxyimino-N-(o-tolyl)acetamide via Sequential Cyclization and Chlorination

- The compound is prepared via a one-pot process involving the cyclization of 2-hydroxyimino-N-(o-tolyl)acetamide followed by regioselective chlorination.

- The reaction is carried out in a mixture of concentrated sulfuric acid and acetic acid at controlled temperatures (50–60°C).

- Sulfur dioxide and chlorine gas are sequentially added to the reaction mixture to achieve chlorination at the 6-position (equivalent to 5-position in some nomenclatures) of the indoline-2,3-dione intermediate.

- This method avoids isolation of intermediates, improving yield and regioselectivity.

Key Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | 2-hydroxyimino-N-(o-tolyl)acetamide, AcOH + H2SO4 (2:1 v/v) | 50–60 | 30 min | - | Formation of 7-methylindoline-2,3-dione |

| Chlorination | Sulfur dioxide (0.3 eq), Chlorine gas (1.5 eq) | 65 | 2 hours | High | Regioselective chlorination at 6-position |

| Work-up | Addition to ice water, filtration | Ambient | - | - | Isolation of 6-chloro-7-methyl-1H-indole-2,3-dione |

Synthesis via N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)-acetimidoyl Chloride Intermediate

Method Summary:

- Starting from N-(3-chloro-2-methylphenyl)-2-hydroxyimino-acetimidoyl chloride, the compound is synthesized by acid-mediated cyclization.

- Sulfuric acid (18.3 M) is used as the reaction medium at 50–80°C.

- After controlled addition and heating, the reaction mixture is quenched in ice and water, followed by filtration and purification steps involving sodium hydroxide and hydrochloric acid treatments.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | N-(3-chloro-2-methylphenyl)-2-hydroxyimino-acetimidoyl chloride, H2SO4 | 50–80 | ~40 min | 62 | Formation of 6-chloro-7-methylisatin |

| Work-up | Quenching with ice/water, NaOH dissolution, HCl precipitation | Ambient | - | - | Purification and isolation |

General Synthetic Strategy Involving Isatin Derivatives

- This compound is structurally related to isatin (1H-indole-2,3-dione).

- Synthetic routes often start from substituted anilines or related intermediates that undergo cyclization to isatin derivatives followed by selective halogenation and methylation.

- Typical reagents include strong acids (sulfuric acid, acetic acid), halogen sources (chlorine gas, sulfur dioxide), and controlled heating.

- The reaction progress is monitored by techniques such as TLC and NMR spectroscopy to ensure regioselective substitution and high purity.

Supporting Data and Spectral Information

| Parameter | Data |

|---|---|

| Molecular Formula | C9H6ClNO2 |

| Molecular Weight | 195.6 g/mol |

| CAS Number | 6374-90-9 |

| Key NMR Signals (DMSO-d6) | 11.3 ppm (1H, s, NH), 7.4 ppm (1H, d), 7.2 ppm (1H, d), 2.25 ppm (3H, s, CH3) |

| SMILES | CC1=C(C=CC2=C1NC(=O)C2=O)Cl |

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated, nitrated, or other substituted indole derivatives

Applications De Recherche Scientifique

6-Chloro-7-methyl-1H-indole-2,3-dione demonstrates a wide range of biological activities due to its structural characteristics. Key areas of research include:

- Anticancer Activity : The compound has been shown to inhibit enzymes such as GSK-3β, which are involved in cancer cell proliferation. Studies indicate that it can induce apoptosis in cancer cells without significant toxicity, making it a candidate for cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens, potentially leading to new antibiotic therapies .

- Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases .

Case Studies

- Colorectal Cancer Research : A study evaluated the effects of various indole derivatives on colorectal cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in p53-dependent cell lines, suggesting a potential pathway for therapeutic intervention .

- Neuroprotective Research : In a study focused on neuroprotection against HIV-related neurotoxicity, derivatives similar to this compound showed promise in restricting HIV-mediated damage in neuronal cells .

Mécanisme D'action

The mechanism of action of 6-chloro-7-methyl-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s ability to form reactive intermediates and interact with nucleophiles makes it a versatile agent in biochemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-chloro-1-methyl-1H-indole-2,3-dione: Another chlorinated isatin derivative with similar chemical properties.

7-methylisatin: The precursor to 6-chloro-7-methyl-1H-indole-2,3-dione, used in similar synthetic applications.

Isatin: The parent compound, widely used in organic synthesis and pharmaceutical research

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methyl groups on the indole ring enhances its potential for diverse chemical transformations and therapeutic applications .

Activité Biologique

6-Chloro-7-methyl-1H-indole-2,3-dione, also known as 6-chloro-7-methylisatin, is a compound with significant biological activity. It belongs to the indole family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article provides a comprehensive overview of the biological activities associated with this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine.

- Molecular Formula : C9H6ClNO2

- Molecular Weight : 195.60 g/mol

- CAS Number : 6374-90-9

The compound appears as a yellow crystalline solid and is classified as an irritant, potentially causing skin and eye irritation .

This compound exerts its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as GSK-3β .

- Cell Signaling Modulation : It influences cellular signaling pathways and gene expression, impacting processes like apoptosis and cell metabolism .

- Binding Interactions : The compound interacts with specific biomolecules, altering their activity and function .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10.53 | |

| HCT-116 (colon cancer) | 7.9 | |

| L929 (normal fibroblast) | >20 |

The compound induces apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it exhibits significant inhibitory effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | <50 µg/mL | |

| Escherichia coli | <50 µg/mL |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Antiviral Activity

Preliminary studies indicate that this compound may inhibit viral replication by targeting specific viral enzymes or pathways. Its effectiveness against viruses such as Venezuelan Equine Encephalitis Virus (VEEV) has been noted in animal models .

Case Studies

- Study on Anticancer Effects : A study evaluated the effects of 6-chloro-7-methylisatin on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that the compound inhibited bacterial growth significantly at low concentrations, suggesting its potential as an antibiotic agent .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-7-methyl-1H-indole-2,3-dione under laboratory conditions?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors. For example, Sandmeyer-type reactions using chlorinated precursors under acidic conditions (e.g., HCl/NaNO₂) can introduce the chloro group. Methylation at the 7-position may require Friedel-Crafts alkylation or nucleophilic substitution with methyl iodide. A study by Forsch et al. (2002) details the use of 6-chloroindole derivatives as intermediates, emphasizing controlled temperature (0–25°C) and purification via recrystallization from ethanol/water mixtures to achieve >95% purity . Key Steps :

- Precursor halogenation (Cl introduction).

- Methylation via alkylating agents.

- Cyclization using dehydrating agents (e.g., POCl₃).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 170–180 ppm). Compare with PubChem data for analogous dichloroindole-diones .

- HPLC-MS : Confirm molecular ion peaks (C₉H₆ClNO₂; m/z 195.6) and monitor impurities.

- Melting Point Analysis : Expected range 232–234°C (for related indole-2,3-diones) .

- Elemental Analysis : Verify C, H, N, Cl ratios within ±0.3% of theoretical values .

Q. What solvent systems are recommended for solubility studies of this compound?

- Methodological Answer : Based on LogP (2.05), the compound is hydrophobic. Test solubility in:

- Polar aprotic solvents (DMF, DMSO) for reaction conditions.

- Ethanol/water mixtures (1:1 to 9:1) for recrystallization.

- Dichloromethane or ethyl acetate for column chromatography .

Data Table :

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DMSO | >50 | Biological assays |

| Ethanol | ~20 | Recrystallization |

| Dichloromethane | ~30 | Chromatography |

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) observed for this compound derivatives?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol forms) by analyzing shifts at 25°C vs. −40°C .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

- Deuterium Exchange : Identify exchangeable protons (e.g., NH groups) using D₂O .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Systematically modify substituents and assess bioactivity:

- Core Modifications : Replace Cl with F or MeO groups to probe electronic effects .

- Side-Chain Functionalization : Introduce sulfonamide or acryloyl moieties at the 1-position, as seen in isoindoline-dione derivatives with cholinesterase inhibition .

- In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., acetylcholinesterase) .

Q. How to address low yields in the synthesis of this compound via cyclization reactions?

- Methodological Answer : Optimize reaction parameters:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from 48h to 2h while maintaining >80% yield .

- Byproduct Analysis : Use LC-MS to identify dimers or oxidized species; introduce scavengers (e.g., hydroquinone) to suppress side reactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation: Perform reactions in a fume hood; monitor for HCl gas release during synthesis .

- Waste Disposal: Segregate halogenated waste and use certified contractors for incineration .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across studies for this compound analogs?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation in certain models .

- Dose-Response Curves : Validate activity across 3–5 logarithmic concentrations to confirm potency trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.